molecular formula C14H20ClNO2 B1439825 4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride CAS No. 1158215-50-9

4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride

Cat. No. B1439825
M. Wt: 269.77 g/mol
InChI Key: FOCWAFJXVNFVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 106261-49-8 . It is a solid substance that is white to almost white in color . It is also known as “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” and is used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C13H20Cl2N2O2 . The InChI code is 1S/C13H18N2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.22 . It has a melting point of 305-307°C . It is soluble in water and slightly soluble in methanol when heated . The compound is hygroscopic .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17;/h2-5,11H,6-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCWAFJXVNFVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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